Dihydrel
Description
Dihydrel (bis(2-chloroethylphosphonate)-N,N-dimethylhydrazine) is a synthetic growth regulator derived from 2-chloroethylphosphonic acid (2-CEPA). It was first synthesized in the mid-20th century and commercialized under various brand names for agricultural applications, particularly in barley crops to prevent lodging . Structurally, this compound consists of two 2-CEPA moieties linked to a dimethylhydrazine group, with a molecular weight of 349 D and high water solubility (>50%). Its mechanism of action involves the pH-dependent release of ethylene, a plant hormone that modulates growth and stress responses .
Despite its efficacy, this compound was banned in many regions due to concerns about the long-term toxicity of its hydrazine derivatives, which exhibit cumulative effects in mammals (LD₅₀ = 2500 mg/kg in rats) . Regulatory restrictions highlight its environmental and health risks, particularly in food and feed crops.
Properties
CAS No. |
75034-93-4 |
|---|---|
Molecular Formula |
C4H14ClN2O3P |
Molecular Weight |
204.59 g/mol |
IUPAC Name |
2-chloroethylphosphonic acid;1,1-dimethylhydrazine |
InChI |
InChI=1S/C2H6ClO3P.C2H8N2/c3-1-2-7(4,5)6;1-4(2)3/h1-2H2,(H2,4,5,6);3H2,1-2H3 |
InChI Key |
OQFYCXSTSQZICX-UHFFFAOYSA-N |
SMILES |
CN(C)N.C(CCl)P(=O)(O)O |
Canonical SMILES |
CN(C)N.C(CCl)P(=O)(O)O |
Synonyms |
digidrel dihydrel dimethyhydrazinium-2-chloroethylphosphonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Dihydrel with three functionally or structurally related compounds: Hydrel , Kamposan M , and Dextrel .
Key Research Findings
- Hydrel (hydrazine derivative of 2-CEPA) shares this compound’s ethylene-release mechanism but exhibits lower acute toxicity (LD₅₀ = 4220 mg/kg) . However, its hydrazine moiety still raises concerns about genotoxicity.
- Kamposan M combines 2-CEPA with copper sulfate and phosphates, enhancing environmental safety. Its soil degradation period (18–72 days) and low toxicity to bees and fish make it preferable for sustainable agriculture .
- Dextrel (a nitroaryl-substituted 2-CEPA derivative) offers superior pH stability (pH 4.6–7.1) and non-hygroscopic properties, enabling longer field persistence. However, its high production cost limits commercial adoption .
Advantages and Limitations
- This compound :
- Kamposan M: Advantages: Environmentally degradable, low non-target toxicity. Limitations: Requires dilution; acidic formulation damages equipment .
Data Tables
Table 1 : Comparative Toxicity Profiles
| Compound | Acute Toxicity (LD₅₀) | Chronic Toxicity | Environmental Persistence |
|---|---|---|---|
| This compound | 2500 mg/kg | Embryotoxic, hepatotoxic | High (banned) |
| Kamposan M | 3390 mg/kg | Non-cumulative | Moderate (18–72 days) |
| Hydrel | 4220 mg/kg | Genotoxicity concerns | High (restricted use) |
Table 2 : Agricultural Performance
| Compound | Crop Yield Increase (%) | Application Frequency | Cost per Hectare (USD) |
|---|---|---|---|
| This compound | 15–20 | Single application | 25–30 |
| Kamposan M | 10–12 | Biweekly | 40–45 |
| Dextrel | 18–22 | Single application | 60–70 |
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